molecular formula C21H28BrN3O5S B4219767 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4219767
M. Wt: 514.4 g/mol
InChI Key: RQYRIAPZRBQXBK-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a brominated naphthalene ring, a morpholinylsulfonyl group, and a piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthyl ether linkage through a nucleophilic substitution reaction with an appropriate alcohol derivative. The morpholinylsulfonyl group is then introduced via sulfonylation, and the piperazinyl moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or thiols.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and the morpholinylsulfonyl group are key structural features that enable binding to these targets, leading to modulation of their activity. The piperazinyl moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-chloro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol
  • 1-[(6-fluoro-2-naphthyl)oxy]-3-[4-(4-morpholinylsulfonyl)-1-piperazinyl]-2-propanol

Uniqueness

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding interactions with biological targets.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN3O5S/c22-19-3-1-18-14-21(4-2-17(18)13-19)30-16-20(26)15-23-5-7-24(8-6-23)31(27,28)25-9-11-29-12-10-25/h1-4,13-14,20,26H,5-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYRIAPZRBQXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol
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1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(morpholine-4-sulfonyl)piperazin-1-yl]propan-2-ol

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